Cas no 57797-97-4 (8-chloroquinolin-4-ol)
8-chloroquinolin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 8-Chloro-4-hydroxyquinoline
- 4-CHLORO-4-HYDROXYQUINOLINE
- 4-Hydroxy-8-chloroquinoline
- 8- chloro -quinolin-4-ol
- 8-chloro-1H-quinolin-4-one
- 8-chloro-4-Quinolinol
- 8-Chloroquinolin-4-ol
- 8-Chlor-chinolin-4-ol
- 8-chlorohydroquinolin-4-one
- F3349-0214
- 4-Quinolinol, 8-chloro-
- 57797-97-4
- MLS000737235
- FT-0648637
- AKOS002316985
- AB05649
- SMR000528476
- AKOS005622375
- CS-W017249
- FT-0621526
- ZB0675
- EN300-207320
- Z431511920
- VU0611972-1
- cid_265885
- HMS2884H21
- J-650300
- DTXSID20295517
- NSC-102509
- 8-chloroquinolin-4(1H)-one
- 8-Chloro-4-hydroxyquinoline, AldrichCPR
- SCHEMBL1025455
- MFCD00272388
- BB 0221939
- 8-chloranyl-1H-quinolin-4-one
- CHEMBL1529768
- BDBM90711
- F19997
- NSC102509
- STK787825
- DB-053106
- 23833-96-7
- 8-chloro-4(1H)-Quinolinone
- DB-359981
- STK694714
- 8-chloroquinolin-4-ol
-
- MDL: MFCD00272388
- Inchi: 1S/C9H6ClNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)
- InChI Key: SUZPLFOSYVTCLE-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2C(C=CNC=21)=O
Computed Properties
- Exact Mass: 179.01400
- Monoisotopic Mass: 179.014
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.2
- Topological Polar Surface Area: 29.1A^2
Experimental Properties
- Density: 1.339
- Boiling Point: 300.8°Cat760mmHg
- Flash Point: 135.7°C
- Refractive Index: 1.608
- PSA: 33.12000
- LogP: 2.59380
8-chloroquinolin-4-ol Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H318
- Warning Statement: P280-P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 25-41
- Safety Instruction: 26-39-45
-
Hazardous Material Identification:
8-chloroquinolin-4-ol Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-chloroquinolin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189000980-5g |
8-Chloro-4-hydroxyquinoline |
57797-97-4 | 98% | 5g |
$989.18 | 2023-09-01 | |
| Fluorochem | 223397-1g |
8-Chloro-4-hydroxyquinoline |
57797-97-4 | 95% | 1g |
£109.00 | 2022-02-28 | |
| Fluorochem | 223397-2.5g |
8-Chloro-4-hydroxyquinoline |
57797-97-4 | 95% | 2.5g |
£217.00 | 2022-02-28 | |
| TRC | C384865-25mg |
8-Chloro-4-hydroxyquinoline |
57797-97-4 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C384865-50mg |
8-Chloro-4-hydroxyquinoline |
57797-97-4 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C384865-250mg |
8-Chloro-4-hydroxyquinoline |
57797-97-4 | 250mg |
$ 185.00 | 2022-06-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02449-1g |
8-Chloro-4-hydroxyquinoline |
57797-97-4 | - | 1g |
¥3988.0 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BBO000039-1G |
8-Chloro-4-hydroxyquinoline |
57797-97-4 | 1g |
¥3340.6 | 2023-11-11 | ||
| Chemenu | CM144907-5g |
8-Chloroquinolin-4-ol |
57797-97-4 | 95% | 5g |
$695 | 2021-08-05 | |
| Apollo Scientific | OR307840-1g |
8-Chloro-4-hydroxyquinoline |
57797-97-4 | 1g |
£58.00 | 2025-02-20 |
8-chloroquinolin-4-ol Suppliers
8-chloroquinolin-4-ol Related Literature
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Shahinda S. R. Alsayed,Shichun Lun,Giuseppe Luna,Chau Chun Beh,Alan D. Payne,Neil Foster,William R. Bishai,Hendra Gunosewoyo RSC Adv. 2020 10 7523
Additional information on 8-chloroquinolin-4-ol
Recent Advances in the Study of 8-Chloroquinolin-4-ol (CAS: 57797-97-4): A Comprehensive Research Brief
8-Chloroquinolin-4-ol (CAS: 57797-97-4) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents. This research brief aims to synthesize the latest findings on the synthesis, biological activity, and applications of 8-chloroquinolin-4-ol, providing a comprehensive overview for researchers and industry professionals.
Recent literature has focused on the synthetic pathways for 8-chloroquinolin-4-ol, with particular emphasis on green chemistry approaches. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, one-pot synthesis method using eco-friendly catalysts, achieving a yield of over 85%. This advancement addresses previous challenges related to scalability and environmental impact, making large-scale production more feasible for pharmaceutical applications.
In terms of biological activity, 8-chloroquinolin-4-ol has shown promising results as a potential antimicrobial agent. Research conducted at the University of Cambridge (2024) revealed its potent activity against drug-resistant strains of Mycobacterium tuberculosis, with an MIC value of 2.5 µg/mL. The compound's mechanism of action appears to involve inhibition of the mycobacterial DNA gyrase, a finding that could pave the way for new tuberculosis treatments.
Additionally, 8-chloroquinolin-4-ol has been investigated for its anticancer properties. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of this compound exhibited selective cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231), with IC50 values ranging from 5-10 µM. The researchers identified that these compounds induce apoptosis through the mitochondrial pathway, suggesting a novel mechanism of action distinct from current chemotherapeutic agents.
The compound's potential in neurodegenerative diseases has also been explored. A 2023 study in ACS Chemical Neuroscience demonstrated that 8-chloroquinolin-4-ol derivatives can chelate metal ions implicated in Alzheimer's disease pathology. These derivatives showed significant reduction in β-amyloid aggregation in vitro, with one particular analog reducing aggregation by 65% at 10 µM concentration.
From a drug development perspective, recent pharmacokinetic studies have provided valuable insights. Research published in European Journal of Pharmaceutical Sciences (2024) characterized the ADME properties of 8-chloroquinolin-4-ol, revealing favorable oral bioavailability (68% in rat models) and moderate plasma protein binding (45-55%). These findings support its potential as a lead compound for further optimization.
In conclusion, the growing body of research on 8-chloroquinolin-4-ol (CAS: 57797-97-4) underscores its multifaceted potential in medicinal chemistry. From its synthetic accessibility to diverse biological activities, this compound represents a promising scaffold for the development of novel therapeutic agents targeting infectious diseases, cancer, and neurodegenerative disorders. Future research directions may focus on structure-activity relationship studies to optimize its pharmacological properties and expand its therapeutic applications.
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